molecular formula C17H18O6 B198810 Paeoniflorigenone CAS No. 80454-42-8

Paeoniflorigenone

Cat. No. B198810
CAS RN: 80454-42-8
M. Wt: 318.32 g/mol
InChI Key: BANPEMKDTXIFRE-GMKCAIKYSA-N
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Description

Paeoniflorigenone is a natural product found in Paeonia rockii . It has a molecular formula of C17H18O6 and a molecular weight of 318.32 g/mol . It is known for its diverse pharmacological effects, including anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of Paeoniflorigenone includes several key features. Its IUPAC name is [(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate . The InChI and SMILES strings provide further details about its structure .


Chemical Reactions Analysis

While specific chemical reactions involving Paeoniflorigenone are not detailed in the search results, it’s known that Paeoniflorigenone has anti-inflammatory and antioxidant properties .


Physical And Chemical Properties Analysis

Paeoniflorigenone has a molecular weight of 318.32 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its XLogP3-AA value is 0.8, indicating its partition coefficient between octanol and water .

Mechanism of Action

Target of Action

Paeoniflorigenone, a monoterpene compound isolated from the traditional Chinese medicine Paeoniae Radix Rubra , has been found to interact with several targets. It potently inhibits viral and bacterial DNA polymerases , and it has been shown to target the MUC1/Wnt/β‑catenin pathway in ovarian cancer cells .

Mode of Action

Paeoniflorigenone interacts with the important residues at the active site (palm, fingers, and thumb domains) of three polymerases . This interaction inhibits the activity of these polymerases, thereby affecting the replication of bacterial and viral DNA . In the context of ovarian cancer, paeoniflorigenone inhibits the MUC1/Wnt/β‑catenin pathway, which is associated with tumor proliferation, metastasis, and epithelial‑mesenchymal transition (EMT) .

Biochemical Pathways

Paeoniflorigenone affects several biochemical pathways. It inhibits the MUC1/Wnt/β‑catenin pathway, which plays a crucial role in cell proliferation, migration, invasion, and EMT . By inhibiting this pathway, paeoniflorigenone can exert anti-metastatic, anti-invasive, and anti-EMT effects on ovarian cancer cells .

Pharmacokinetics

It is known that the compound is isolated from the roots of paeonia daurica

Result of Action

Paeoniflorigenone has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells , induces S‑phase cell cycle arrest in ovarian cancer cells , and significantly inhibits cell proliferation, migration, invasion, and EMT . Furthermore, it induces apoptosis selectively in cancer cells .

Action Environment

The action of paeoniflorigenone can be influenced by various environmental factors. For instance, the method of drying the roots of Paeonia daurica from which paeoniflorigenone is extracted can affect the content of the compound . .

properties

IUPAC Name

[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANPEMKDTXIFRE-GMKCAIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001249
Record name (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paeoniflorigenone

CAS RN

80454-42-8
Record name Paeoniflorigenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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